molecular formula C16H14FN3O2S B11330589 N-(2,1,3-benzothiadiazol-5-yl)-2-(2-fluorophenoxy)butanamide

N-(2,1,3-benzothiadiazol-5-yl)-2-(2-fluorophenoxy)butanamide

Cat. No.: B11330589
M. Wt: 331.4 g/mol
InChI Key: GMUQDVBLSKYZET-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-5-yl)-2-(2-fluorophenoxy)butanamide is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agricultural chemistry. The unique structural features of this compound make it a compound of interest for researchers exploring new chemical entities with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-2-(2-fluorophenoxy)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur and an oxidizing agent such as nitric acid.

    Attachment of the Fluorophenoxy Group: The 2-fluorophenoxy group can be introduced via a nucleophilic substitution reaction using 2-fluorophenol and an appropriate leaving group.

    Formation of the Butanamide Moiety: The final step involves the coupling of the benzothiadiazole derivative with a butanoyl chloride derivative under basic conditions to form the butanamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-5-yl)-2-(2-fluorophenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

N-(2,1,3-benzothiadiazol-5-yl)-2-(2-fluorophenoxy)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as semiconductors and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-2-(2-fluorophenoxy)butanamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The compound’s effects can be mediated through pathways involving oxidative stress, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,1,3-benzothiadiazol-5-yl)-2-(2-chlorophenoxy)butanamide
  • N-(2,1,3-benzothiadiazol-5-yl)-2-(2-bromophenoxy)butanamide
  • N-(2,1,3-benzothiadiazol-5-yl)-2-(2-methylphenoxy)butanamide

Uniqueness

N-(2,1,3-benzothiadiazol-5-yl)-2-(2-fluorophenoxy)butanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H14FN3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-2-(2-fluorophenoxy)butanamide

InChI

InChI=1S/C16H14FN3O2S/c1-2-14(22-15-6-4-3-5-11(15)17)16(21)18-10-7-8-12-13(9-10)20-23-19-12/h3-9,14H,2H2,1H3,(H,18,21)

InChI Key

GMUQDVBLSKYZET-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC2=NSN=C2C=C1)OC3=CC=CC=C3F

Origin of Product

United States

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